Methyl 4-(2-bromophenoxy)benzoate
Description
Properties
Molecular Formula |
C14H11BrO3 |
|---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
methyl 4-(2-bromophenoxy)benzoate |
InChI |
InChI=1S/C14H11BrO3/c1-17-14(16)10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)15/h2-9H,1H3 |
InChI Key |
DYTDZRRBZCEGNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Methyl 4-(2-bromophenoxy)benzoate and Analogs
<sup>a</sup>log P values for alkoxyethoxy derivatives were determined via RP-HPLC .
<sup>b</sup>pKa values for alkoxyethoxy derivatives measured via capillary electrophoresis .
<sup>c</sup>Higher lipophilicity correlates with longer alkoxy chains.
Key Observations :
- Lipophilicity: Alkoxyethoxy substituents (e.g., in compounds from ) increase log P compared to bromophenoxy or cyano groups, suggesting enhanced membrane permeability for drug candidates .
- Electronic Effects: The electron-withdrawing bromine in this compound contrasts with the electron-deficient cyano group in Methyl 4-(2-cyanophenyl)benzoate, which may influence reactivity in nucleophilic aromatic substitution .
Structural and Crystallographic Insights
- Hydrogen Bonding: Methyl 4-benzyloxy-2-hydroxybenzoate () exhibits intramolecular O–H···O and C–H···π interactions, stabilizing its crystal lattice.
- Dihedral Angles: In 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate (), the benzene rings form a dihedral angle of 67.18°, influencing packing efficiency. Similar steric effects may arise in this compound due to the bulky bromophenoxy group .
Preparation Methods
Two-Step Synthesis via Tosylate Intermediate
A common approach involves initial esterification of 4-hydroxybenzoic acid followed by etherification with 2-bromophenol. In the first step, 4-hydroxybenzoic acid is refluxed with methanol and sulfuric acid to yield methyl 4-hydroxybenzoate (85–92% yield). The hydroxyl group is then activated by converting it to a tosylate using toluenesulfonyl chloride in dichloromethane with triethylamine as a base. Subsequent nucleophilic substitution with 2-bromophenol in dimethylformamide (DMF) at 80–100°C for 12–24 hours furnishes the target compound.
Key Parameters :
-
Tosylation temperature: 0–5°C to minimize side reactions.
-
Molar ratio of 2-bromophenol to tosylate: 1.2:1 for complete conversion.
-
Yield: 65–78% after purification via silica gel chromatography.
Direct Alkylation Using Phase-Transfer Catalysis
Alternative protocols avoid tosylation by employing phase-transfer catalysts. Methyl 4-hydroxybenzoate reacts with 2-bromoiodobenzene in a biphasic system (toluene/water) using tetrabutylammonium bromide (TBAB) as a catalyst. Potassium carbonate acts as the base, enabling the reaction to proceed at 90°C with vigorous stirring.
Advantages :
-
Eliminates tosylation step, reducing reaction time by 30%.
-
Scalable to kilogram quantities with yields of 70–75%.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-Mediated C-O Bond Formation
Palladium catalysts enable direct coupling of methyl 4-bromobenzoate with 2-bromophenol. Using Pd(dppf)Cl₂ (3–5 mol%) and cesium carbonate in dioxane/water (4:1 v/v) at 110°C for 6–8 hours achieves C-O bond formation. This method avoids pre-functionalization steps, leveraging the inherent reactivity of aryl bromides.
Optimization Insights :
-
Solvent choice critical: Dioxane/water enhances catalyst stability.
-
Ligand screening: Bidentate ligands (e.g., dppf) improve turnover numbers.
-
Yield: 60–68%, with residual palladium <10 ppm after activated carbon treatment.
Nickel-Catalyzed Coupling Under Photoredox Conditions
Recent advances utilize nickel complexes with visible-light activation. Methyl 4-bromobenzoate and 2-bromophenol react in acetonitrile with NiBr₂·3H₂O (10 mol%), dtbbpy ligand, and BIPA under blue LED irradiation. The protocol achieves 55–61% yield within 24 hours, offering a milder alternative to thermal methods.
Mechanistic Considerations :
-
Light-driven cycle facilitates oxidative addition of aryl bromide.
-
Electron-withdrawing ester group directs coupling selectivity.
Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction provides a reliable route for constructing the phenoxy linkage. 4-Hydroxybenzoic acid reacts with 2-bromophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0°C to room temperature. Subsequent esterification with methanol and sulfuric acid yields the final product.
Performance Metrics :
-
Etherification yield: 80–85%.
-
Overall yield after esterification: 72–77%.
-
Drawbacks: High cost of DEAD and challenges in triphenylphosphine oxide removal.
Industrial-Scale Manufacturing Approaches
Continuous Flow Synthesis
A patent-pending method employs microreactors for esterification and coupling steps. Methyl 4-hydroxybenzoate and 2-bromophenol are mixed in a T-shaped mixer at 50°C, with potassium tert-butoxide as the base. Residence time of 15 minutes in a stainless-steel reactor achieves 82% conversion, followed by inline distillation for purification.
Benefits :
-
40% reduction in solvent usage compared to batch processes.
-
Throughput: 5 kg/hour at pilot scale.
Solvent-Free Mechanochemical Synthesis
Ball milling methyl 4-hydroxybenzoate, 2-bromophenol, and potassium carbonate at 30 Hz for 2 hours delivers the product in 70% yield. This eco-friendly method eliminates solvents and reduces energy consumption by 60%.
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Catalyst/Conditions | Scalability |
|---|---|---|---|---|
| Tosylate Alkylation | 65–78 | 24–36 h | TosCl, DMF, 80°C | Pilot-scale feasible |
| Palladium Coupling | 60–68 | 6–8 h | Pd(dppf)Cl₂, dioxane/water | Industrial adoption |
| Mitsunobu Reaction | 72–77 | 12 h | DEAD, PPh₃, THF | Lab-scale only |
| Continuous Flow | 82 | 15 min | KOtBu, microreactor | High throughput |
Q & A
Q. What are the recommended protocols for synthesizing Methyl 4-(2-bromophenoxy)benzoate in a laboratory setting?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes nucleophilic aromatic substitution or esterification. For example, intermediates like methyl 4-hydroxybenzoate can be reacted with 2-bromophenol derivatives under basic conditions (e.g., K₂CO₃/KI in acetonitrile at 70°C for 5 hours) to introduce the phenoxy group . Reaction optimization requires precise control of temperature, solvent polarity, and stoichiometry to minimize side products. Purification via flash column chromatography (e.g., chloroform as eluent) is recommended for isolating high-purity products .
Q. Which crystallographic tools are suitable for determining the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection can be performed using APEX2 software, followed by structure solution with SHELXS/SHELXD and refinement via SHELXL . For visualization, ORTEP-3 or WinGX provides graphical interfaces to analyze bond lengths, angles, and packing interactions . For example, triclinic crystal systems (space group P1) with parameters like a = 7.97 Å, b = 7.99 Å, and c = 11.32 Å have been reported for related brominated benzoates .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Due to potential toxicity (e.g., unstudied toxicological profiles), wear PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water for ≥15 minutes and remove contaminated clothing. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store in sealed containers in dry, ventilated areas to prevent degradation .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The bromine atom at the ortho-position on the phenoxy group acts as an electron-withdrawing group, enhancing electrophilicity at the para-position of the benzoate ring. This facilitates nucleophilic attacks (e.g., SNAr reactions) with amines or thiols. Computational studies (DFT) can map electron density distributions to predict reactive sites. Experimentally, kinetic studies under varying pH and solvent polarities (DMF vs. THF) quantify activation barriers .
Q. How can contradictions in crystallographic data for derivatives of this compound be resolved?
- Methodological Answer : Cross-validation using complementary techniques is key. For example:
- Compare SHELX-refined structures with independent software (e.g., OLEX2) to check for systematic errors .
- Validate hydrogen bonding motifs (e.g., C–H⋯O interactions) via IR spectroscopy or Hirshfeld surface analysis .
- Re-examine twinning or disorder models if bond-length discrepancies exceed 0.02 Å .
Q. What strategies optimize the biological activity evaluation of this compound analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic modifications:
- Replace bromine with other halogens (Cl, I) or electron-donating groups (OCH₃) to assess bioactivity trends .
- Use biochemical assays (e.g., enzyme inhibition) with controls like methyl 4-methoxybenzoate to isolate substituent effects .
- Molecular docking (AutoDock/Vina) predicts binding affinities to targets like kinases or GPCRs, followed by in vitro validation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer : Factors causing yield variations include:
- Catalyst Purity : Trace metals in K₂CO₃ may alter reaction pathways; use ultra-pure reagents .
- Solvent Effects : Polar aprotic solvents (DMF) may stabilize transition states better than acetonitrile. Compare yields across solvents .
- Byproduct Formation : Monitor reactions via TLC/HPLC to identify intermediates. Optimize quenching steps (e.g., pH adjustment) to isolate desired products .
Key Research Findings
- Crystallography : The compound’s triclinic packing (dihedral angle = 84.07° between aromatic rings) reveals intermolecular C–H⋯O hydrogen bonds, critical for stability .
- Reactivity : Bromine’s electron-withdrawing effect increases electrophilicity by 15–20% compared to non-halogenated analogs, enhancing SNAr efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
